4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Overview
Description
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is an organic compound with the molecular formula C9H7ClN2O2S. It is a heterocyclic building block used in various chemical syntheses. The compound features a pyrazole ring attached to a benzenesulfonyl chloride group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of new pyrazole families, which have shown activity against leishmania parasites .
Mode of Action
It’s known that the compound can be obtained through a regioselective electrophilic aromatic substitution reaction between the corresponding 1-phenylpyrazole derivative and chlorosulfonic acid .
Biochemical Pathways
Related compounds have been found to exhibit activity against leishmania parasites, suggesting potential involvement in biochemical pathways related to parasitic infection .
Result of Action
Related compounds have shown activity against leishmania parasites, suggesting potential antiparasitic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. For instance, it’s recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . Contact with water can liberate toxic gas , indicating that moisture levels in the environment could affect the compound’s stability and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride can be synthesized through a multi-step process:
Formation of Pyrazole Derivative: The synthesis begins with the reaction of 4-aminobenzenesulfonic acid with nitrosyl chloride to form the corresponding diazonium salt.
Cyclization: The diazonium salt undergoes cyclization with hydrazine to form the pyrazole ring.
Sulfonylation: The pyrazole derivative is then reacted with thionyl chloride to introduce the sulfonyl chloride group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Nitro and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in the design of sulfonamide-based therapeutics.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-YL)benzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
4-(1H-Pyrazol-1-YL)benzenesulfonic acid: Contains a sulfonic acid group instead of sulfonyl chloride.
Uniqueness
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions distinguishes it from similar compounds .
Properties
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXRGFFTKHQGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380112 | |
Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18336-39-5 | |
Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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